molecular formula C15H12O3 B5859093 6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one

6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one

Cat. No.: B5859093
M. Wt: 240.25 g/mol
InChI Key: RGLZKIVYQIWECG-UHFFFAOYSA-N
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Description

6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one is a complex organic compound with a unique fused ring structure

Properties

IUPAC Name

6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c16-15-6-5-9-7-11-10-3-1-2-4-12(10)17-14(11)8-13(9)18-15/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLZKIVYQIWECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)C=C4C(=C3)C=CC(=O)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the fused ring structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one
  • 11-methyl-4-phenyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one
  • 7-methyl-9,10,11,12-tetrahydro-5H-benzocbenzofuro[3,2-g]chromen-5-one

Uniqueness

6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one is unique due to its specific ring structure and the potential for diverse chemical modifications. This uniqueness makes it a valuable compound for research and industrial applications.

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